

# Comparative safety profile of Zoliflodacin and azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Zoliflodacin |           |
| Cat. No.:            | B560191      | Get Quote |

## Comparative Safety Profile: Zoliflodacin vs. Azithromycin

This guide provides a detailed comparison of the safety profiles of **zoliflodacin**, a novel spiropyrimidinetrione antibiotic, and azithromycin, a widely-used macrolide antibiotic. The data presented is primarily drawn from clinical trials to provide an objective, evidence-based assessment for researchers, scientists, and drug development professionals.

### **Introduction to Compounds**

**Zoliflodacin** is a first-in-class oral antibiotic developed for the treatment of uncomplicated gonorrhea, including infections caused by multidrug-resistant strains of Neisseria gonorrhoeae. [1][2] Its novel mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase, which is essential for bacterial DNA replication.[1][3][4][5][6] This unique mechanism shows no cross-resistance with other existing antibiotics.[1] The FDA has designated **zoliflodacin** as a "qualified infectious disease product" and granted it "fast track status".[7]

Azithromycin is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[8] [9][10] It binds to the 50S subunit of the bacterial ribosome, preventing the translation of mRNA and halting bacterial growth.[8][10][11] Azithromycin has a broad spectrum of activity and is used to treat a variety of bacterial infections, including respiratory, urogenital, and skin infections.[9] It is also known for its immunomodulatory effects.[9]



### **Mechanism of Action Visualization**

The distinct mechanisms of action for each antibiotic are visualized below.



Click to download full resolution via product page

Caption: **Zoliflodacin** inhibits bacterial DNA gyrase, leading to cell death.





Click to download full resolution via product page

Caption: Azithromycin inhibits the 50S ribosomal subunit, halting protein synthesis.

### Clinical Safety Data: Head-to-Head Comparison

The most direct comparative safety data comes from a pivotal Phase 3 clinical trial (NCT03959527) that evaluated the efficacy and safety of a single 3g oral dose of **zoliflodacin** against the standard-of-care regimen of a single 500mg intramuscular dose of ceftriaxone combined with a single 1g oral dose of azithromycin for the treatment of uncomplicated gonorrhea.[12][13][14]

### **Overall Adverse Events**

In the Phase 3 trial, **zoliflodacin** was generally well-tolerated, with a safety profile comparable to the ceftriaxone plus azithromycin combination therapy.[12][15][16][17] No deaths or serious adverse events (SAEs) were reported in the trial for either treatment arm.[1][2][13]



| Adverse Event (AE)<br>Summary  | Zoliflodacin (3g, oral)<br>(N=619)      | Ceftriaxone (500mg, IM) + Azithromycin (1g, oral) (N=308) |
|--------------------------------|-----------------------------------------|-----------------------------------------------------------|
| Participants with any AE       | 46.2%[2]                                | 46.4%[2]                                                  |
| Treatment-Emergent AEs (TEAEs) | Majority were mild or moderate (94%)[2] | Majority were mild or moderate[2]                         |
| Grade 3 TEAEs                  | 3.2%[2]                                 | 5.8%[2]                                                   |
| Grade 4 TEAEs                  | One event (asymptomatic neutropenia)[2] | 0                                                         |
| Treatment-related TEAEs        | 18.9%[2]                                | 24.7%[2]                                                  |
| Withdrawals due to TEAEs       | 0[2]                                    | 0[2]                                                      |

### **Commonly Reported Adverse Events**

Gastrointestinal symptoms were among the most frequently reported adverse events for both **zoliflodacin** and azithromycin.



| Most Common Adverse<br>Events (>1%)    | Zoliflodacin (3g, oral)<br>(N=619) | Ceftriaxone (500mg, IM) + Azithromycin (1g, oral) (N=308) |
|----------------------------------------|------------------------------------|-----------------------------------------------------------|
| Headache                               | 9.9%[18]                           | Not specified                                             |
| Diarrhea                               | Reported[2]                        | Reported[2]                                               |
| Nausea                                 | Reported[2]                        | Reported[2]                                               |
| Vomiting                               | 3 events (0.5%)[2]                 | 1 event (0.3%)[2]                                         |
| Neutropenia/Neutrophil count decreased | Reported[2]                        | Reported[2]                                               |
| Alanine transaminase (ALT) increased   | Reported[2]                        | Reported[2]                                               |
| Dizziness                              | Reported[2]                        | Reported[2]                                               |
| Injection site pain                    | Not applicable                     | Reported[2]                                               |

In a Phase 2 study of **zoliflodacin**, the most common adverse events were also gastrointestinal in nature and considered self-limited.[19][20] Similarly, common side effects of azithromycin occurring in more than 1 in 100 people include diarrhea, nausea, vomiting, headaches, and dizziness.[21][22]

### **Cardiac Safety**

A thorough QT/QTc study was conducted for **zoliflodacin** to evaluate its effect on cardiac repolarization. The study concluded that single oral doses of 2g (therapeutic) and 4g (supratherapeutic) of **zoliflodacin** were safe and well-tolerated, with no clinically significant effects on heart rate or ECG morphology.[7] The study was considered negative for proarrhythmic risk according to regulatory guidelines.[7]

Conversely, azithromycin, like other macrolides, is known to have a risk of QTc prolongation, which can lead to potentially lethal arrhythmias such as torsades de pointes.[23] This risk is a significant consideration, particularly for patients with a history of cardiac arrhythmia or those taking other medications associated with QTc prolongation.[23][24][25]



## **Experimental Protocols Phase 3 Trial (NCT03959527) Methodology**

The primary safety data comparing **zoliflodacin** and azithromycin (as part of a combination therapy) was generated from a large, global Phase 3 clinical trial.[13]

- Study Design: A multi-center, randomized, open-label, non-inferiority trial conducted across 16 sites in five countries.[2][12][13]
- Participant Population: 930 adolescent and adult participants (927 in the safety population)
   diagnosed with uncomplicated urogenital gonorrhea.[2][12]
- Randomization: Participants were randomized in a 2:1 ratio.[13]
- Treatment Arms:
  - Zoliflodacin Arm: Received a single 3g oral dose of zoliflodacin.[2][13]
  - Comparator Arm: Received a single 500mg intramuscular dose of ceftriaxone plus a single
     1g oral dose of azithromycin.[2][13]
- Safety Assessment: Safety follow-up was conducted at each visit up to 30 days posttreatment.[2] Assessments included the evaluation of adverse events, safety laboratory tests (including full blood count, liver, and renal function), and targeted physical examinations.[2]

### **Experimental Workflow Visualization**

Caption: Workflow of the Phase 3 trial comparing **zoliflodacin** to ceftriaxone/azithromycin.

### Conclusion

Based on available Phase 3 clinical trial data, **zoliflodacin** demonstrates a favorable and comparable safety profile to the standard-of-care combination of ceftriaxone and azithromycin for the treatment of uncomplicated gonorrhea.[12][15][17] The incidence of adverse events was similar between the two groups, with most events being mild to moderate in severity.[2]

A key differentiating factor in the safety profiles is the risk of cardiac events. **Zoliflodacin** has shown no significant proarrhythmic risk in a thorough QT study.[7] In contrast, azithromycin



carries a known risk of QTc prolongation, a critical consideration for certain patient populations. [23] The single-dose, oral administration of **zoliflodacin** also offers a convenient option that may improve patient compliance.[1] Overall, **zoliflodacin** presents a well-tolerated safety profile, positioning it as a promising new oral therapeutic for drug-resistant gonorrhea.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. US FDA accepts New Drug Application for zoliflodacin [gardp.org]
- 2. gardp.org [gardp.org]
- 3. Zoliflodacin Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is Zoliflodacin used for? [synapse.patsnap.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Thorough QT Study To Evaluate the Effect of Zoliflodacin, a Novel Therapeutic for Gonorrhea, on Cardiac Repolarization in Healthy Adults PMC [pmc.ncbi.nlm.nih.gov]
- 8. urology-textbook.com [urology-textbook.com]
- 9. Azithromycin: mechanisms of action and their relevance for clinical applications PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azithromycin Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Azithromycin? [synapse.patsnap.com]
- 12. contemporaryobgyn.net [contemporaryobgyn.net]
- 13. Zoliflodacin Trial Wits RHI [wrhi.ac.za]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. contagionlive.com [contagionlive.com]
- 16. IDWeek 2025: zoliflodacin is non-inferior to ceftriaxone/azithromycin for gonorrhoea Clinical Trials Arena [clinicaltrialsarena.com]



- 17. Zoliflodacin Shows Promise Against Resistant Gonorrhea in Phase 3 Trial [trial.medpath.com]
- 18. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]
- 19. 2minutemedicine.com [2minutemedicine.com]
- 20. Single-Dose Zoliflodacin (ETX0914) for Treatment of Urogenital Gonorrhea PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Side effects of azithromycin NHS [nhs.uk]
- 22. Azithromycin oral tablet side effects: Mild to serious [medicalnewstoday.com]
- 23. Azithromycin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Azithromycin: MedlinePlus Drug Information [medlineplus.gov]
- 25. Azithromycin (oral route) Side effects & dosage Mayo Clinic [mayoclinic.org]
- To cite this document: BenchChem. [Comparative safety profile of Zoliflodacin and azithromycin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560191#comparative-safety-profile-of-zoliflodacinand-azithromycin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com